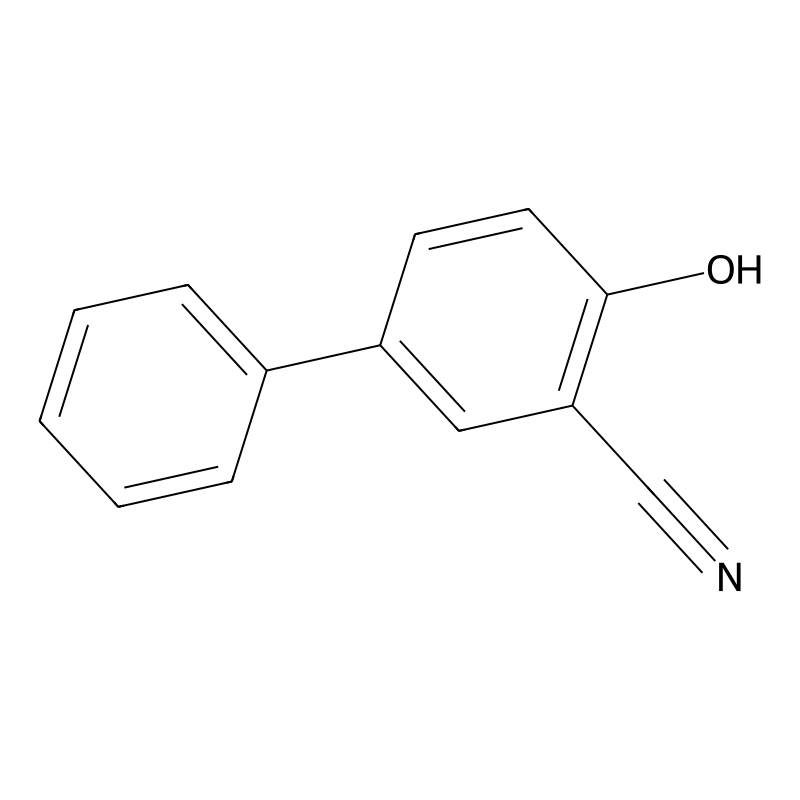

2-CYANO-4-PHENYLPHENOL

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Liquid Crystal Applications:

Studies suggest 2-CPP exhibits thermotropic liquid crystalline behavior. This means it can transition between different phases (solid, liquid crystal, and liquid) upon heating. [] Liquid crystals possess unique optical properties that make them valuable in the development of various technologies, including:

- Display Technology: Liquid crystals are crucial components in Liquid Crystal Displays (LCDs) commonly used in televisions, computer monitors, and mobile devices. [] The specific properties of 2-CPP might be useful in designing novel LCD materials.

Synthesis of Other Functional Molecules:

The presence of both cyano and phenol groups in 2-CPP makes it a versatile building block for organic synthesis. Researchers can utilize 2-CPP as a starting material to create various functional molecules with desired properties. These synthesized molecules can find applications in diverse fields like:

- Pharmaceuticals: Organic synthesis is a cornerstone of drug discovery and development. Novel molecules derived from 2-CPP could be explored for their potential biological activity.

- Functional Materials: Organic molecules with tailored properties are employed in various functional materials like organic light-emitting diodes (OLEDs) and organic solar cells. [] 2-CPP could serve as a precursor for such materials.

Studies on Material Properties:

The specific molecular structure of 2-CPP can influence its physical and chemical properties. Scientific research might involve investigating these properties, such as:

- Thermal behavior: Studying the melting point, boiling point, and decomposition temperature of 2-CPP provides valuable insights into its material stability.

- Photophysical properties: 2-CPP's interaction with light can be explored, potentially leading to applications in optoelectronic devices.

2-Cyano-4-phenylphenol, also known as 4-cyano-4'-hydroxybiphenyl, is an organic compound characterized by a biphenyl structure with a cyano group and a hydroxyl group. This compound exhibits a unique arrangement where the cyano group is attached to one phenyl ring while the hydroxyl group is attached to the adjacent phenyl. The presence of both electron-withdrawing (cyano) and electron-donating (hydroxyl) groups allows for interesting electronic properties, making it a subject of interest in various chemical and biological studies.

The reactivity of 2-cyano-4-phenylphenol can be attributed to its functional groups. It can participate in several chemical transformations:

- Nucleophilic Substitution: The cyano group can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents.

- Acid-Base Reactions: The hydroxyl group can act as an acid or base, facilitating proton transfer reactions.

- Coupling Reactions: The compound can engage in coupling reactions, particularly in the synthesis of more complex organic molecules.

Research indicates that 2-cyano-4-phenylphenol exhibits notable biological activities. It has been studied for its potential anti-inflammatory and anti-cancer properties. The compound's ability to modulate certain biological pathways makes it a candidate for further pharmacological exploration. In vitro studies have shown that it can inhibit specific enzymes involved in inflammatory processes, suggesting potential therapeutic applications.

Synthesis of 2-cyano-4-phenylphenol typically involves several steps:

- Starting Material: The process often begins with 4-phenylphenol.

- Protection of Hydroxy Group: The hydroxyl group is protected to prevent unwanted reactions during subsequent steps.

- Acylation: The protected compound undergoes acylation, usually via Friedel-Crafts acylation.

- Conversion to Cyano Group: This involves converting the resulting carboxylic acid into an amide and then dehydrating it to form the cyano compound.

- Deprotection: Finally, the protective group is removed to yield 2-cyano-4-phenylphenol .

2-Cyano-4-phenylphenol finds applications in various fields:

- Material Science: Due to its unique electronic properties, it is used in the development of liquid crystalline materials.

- Pharmaceuticals: Its biological activities make it a candidate for drug development targeting inflammatory diseases and cancer.

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic compounds.

Studies on the interactions of 2-cyano-4-phenylphenol with other molecules have revealed its potential as a ligand in coordination chemistry. Its ability to form complexes with metal ions has been explored, which may enhance its utility in catalysis and materials science. Additionally, research into its interactions with biological macromolecules could provide insights into its mechanisms of action in biological systems.

Several compounds share structural similarities with 2-cyano-4-phenylphenol, including:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Hydroxybiphenyl | Biphenyl with hydroxyl group | Lacks cyano group; primarily used in dyes |

| 4-Cyanophenol | Phenolic structure with cyano group | No adjacent phenyl ring; different reactivity |

| 4-Methylphenol | Methyl substitution on phenolic ring | Lacks cyano and hydroxyl groups; used as disinfectant |

| 4-Nitrophenol | Nitro substitution on phenolic ring | Stronger electron-withdrawing effect; used as herbicide |

Uniqueness of 2-Cyano-4-Phenylphenol: Its combination of both cyano and hydroxyl groups allows for diverse reactivity profiles not found in these similar compounds. This dual functionality enhances its potential applications in both synthetic and medicinal chemistry contexts.